5-[(3-methoxyanilino)methyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
5-[(3-methoxyanilino)methyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
5-[(3-methoxyanilino)methyl]-2-methyl-4H-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-15-11(16)13-10(14-15)7-12-8-4-3-5-9(6-8)17-2/h3-6,12H,7H2,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLOWAPQSPWDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=N1)CNC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methoxyanilino)methyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 3-methoxyaniline with formaldehyde and 2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dioxane, and requires heating under reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(3-methoxyanilino)methyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
5-[(3-methoxyanilino)methyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antihypertensive agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-methoxyanilino)methyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure . The compound’s effects are mediated through its binding to specific receptors or enzymes, altering their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one
- 5-[(3-methoxyanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Uniqueness
Compared to similar compounds, 5-[(3-methoxyanilino)methyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one stands out due to its unique triazole structure, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
